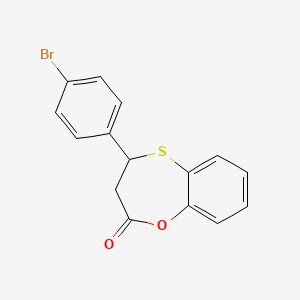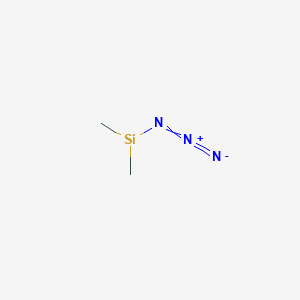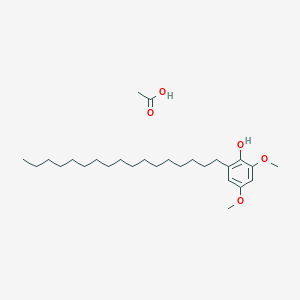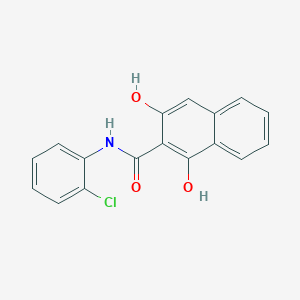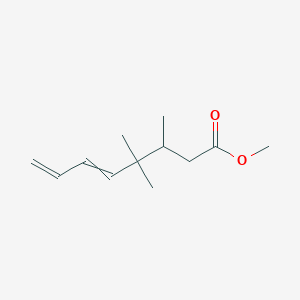![molecular formula C14H13BrN2O B12562581 4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide CAS No. 164580-35-2](/img/structure/B12562581.png)
4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a cyano group, a methoxyphenyl group, and a pyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide typically involves the reaction of 4-cyanopyridine with 4-methoxybenzyl bromide in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile. The reaction conditions include stirring the mixture at room temperature or slightly elevated temperatures for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or ethanol, sodium cyanide in water, or sodium thiolate in ethanol.
Major Products Formed
Oxidation: The major products can include carboxylic acids or ketones, depending on the specific conditions and reagents used.
Reduction: The major products can include primary or secondary amines.
Substitution: The major products can include substituted pyridinium salts with different functional groups replacing the bromide ion.
Applications De Recherche Scientifique
4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the pyridinium ion play crucial roles in binding to these targets, leading to changes in their activity and function. The compound can modulate various biochemical pathways, including those involved in signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Dimethylamino)pyridin-1-ium bromide
- 1-Dodecyl-4-(dimethylamino)pyridin-1-ium bromide
- 1-(Cyano(4-methoxyphenyl)methyl)cyclohexanol
Uniqueness
4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group and the methoxyphenyl group enhances its reactivity and binding affinity to molecular targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
164580-35-2 |
|---|---|
Formule moléculaire |
C14H13BrN2O |
Poids moléculaire |
305.17 g/mol |
Nom IUPAC |
1-[(4-methoxyphenyl)methyl]pyridin-1-ium-4-carbonitrile;bromide |
InChI |
InChI=1S/C14H13N2O.BrH/c1-17-14-4-2-13(3-5-14)11-16-8-6-12(10-15)7-9-16;/h2-9H,11H2,1H3;1H/q+1;/p-1 |
Clé InChI |
FEGIMFOWOVRIQC-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C#N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


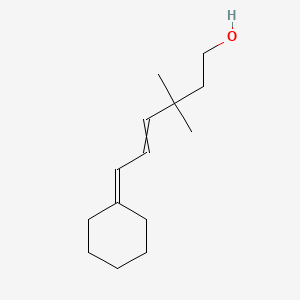
![Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate](/img/structure/B12562503.png)
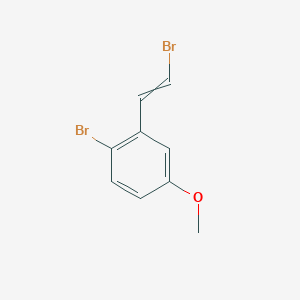

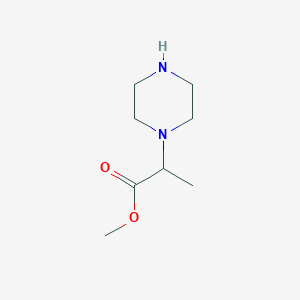
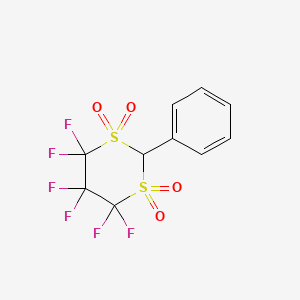
![S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B12562551.png)
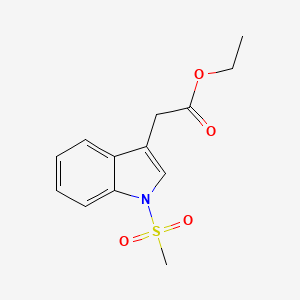
![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
